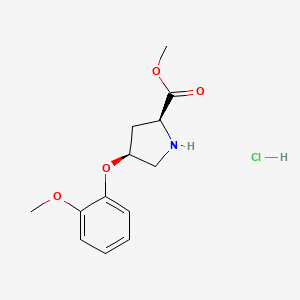
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride, or methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate HCl, is a synthetic compound used in a variety of laboratory experiments and scientific research applications. Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate HCl is a derivative of pyrrolidinecarboxylic acid, which is a naturally occurring amino acid found in a variety of plants and animals. This compound has a wide range of potential uses due to its unique chemical structure, which is why it has become popular for use in laboratory experiments and scientific research applications.
Applications De Recherche Scientifique
Methoxylation Processes and Applications Research on methoxylation processes, such as the photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate in methanol, highlights the chemical transformations that can occur under specific conditions, such as UV irradiation and the presence of acid. These processes are significant in organic synthesis, providing pathways to modify chemical structures for various applications, including the synthesis of pharmaceuticals and agrochemicals (Sugiyama et al., 1981).
Synthesis and Structure Verification The synthesis and structure verification of chlorinated 4-Methoxyphenols as models for metabolites of chlorophenolic compounds demonstrate the importance of methoxy groups in understanding the metabolic pathways and potential toxicological profiles of environmental contaminants (Knuutinen et al., 1988).
Derivatives and Their Applications The preparation and investigation of various methoxyphenol derivatives, such as those used in the synthesis of anti-inflammatory agents or as ligands in chiral copper complexes, show the broad applicability of such compounds in medicinal chemistry and catalysis (Moloney, 2001); (Leyendecker & Laucher, 1983).
Environmental and Analytical Chemistry Applications Studies on methoxyphenols as proxies for terrestrial biomass in organic geochemistry, as well as the synthesis of fluoroionophores based on methoxyphenol derivatives for metal cation detection, indicate the role of such compounds in environmental monitoring and analytical chemistry (Vane & Abbott, 1999); (Hong et al., 2012).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2-methoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-16-11-5-3-4-6-12(11)18-9-7-10(14-8-9)13(15)17-2;/h3-6,9-10,14H,7-8H2,1-2H3;1H/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMLLXHWBASQML-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





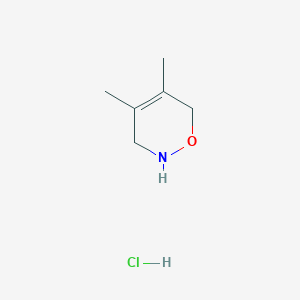
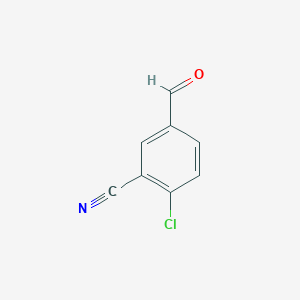
![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)

![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)

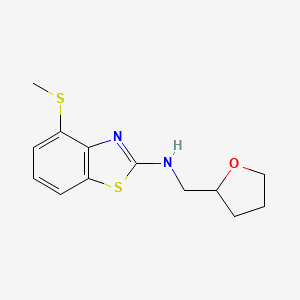
![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)


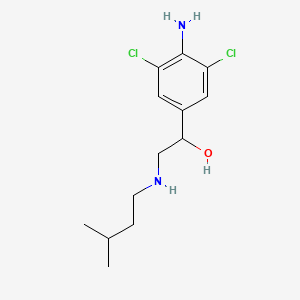
![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)